Lipophilicity Difference vs. Indoramin
The target compound exhibits a calculated logP of 2.77, while its closest clinically relevant analog, indoramin (the N-benzamide derivative), possesses a significantly higher logP of 4.02 [1]. The 1.25 log-unit difference translates to an approximately 18-fold higher predicted partition coefficient for indoramin, suggesting that the target compound will have markedly superior aqueous solubility and reduced passive membrane permeability compared to its benzamide counterpart.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.77 (calculated) |
| Comparator Or Baseline | Indoramin: logP = 4.02 (calculated) |
| Quantified Difference | ΔlogP = -1.25 (target compound is more hydrophilic) |
| Conditions | Calculated logP values from structural analysis; target compound data from Chemsrc, indoramin data from HMDB |
Why This Matters
This difference determines the compound's suitability for applications requiring aqueous solubility versus membrane penetration, directly influencing procurement decisions for medicinal chemistry campaigns.
- [1] Human Metabolome Database. HMDB0253479: Indoramin logP 4.02. https://hmdb.ca/metabolites/HMDB0253479 View Source
